
4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the para position of the benzamide ring, a furan ring attached to a pyridine ring, and a methyl group linking the pyridine and benzamide moieties. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the furan-pyridine intermediate: The furan ring is first attached to the pyridine ring through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Introduction of the fluorine atom: The fluorine atom is introduced to the benzamide ring through electrophilic fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Coupling reagents: EDCI, HATU, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target . The furan and pyridine rings contribute to the compound’s overall stability and electronic properties, facilitating its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan ring, resulting in different biological activity and properties.
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Lacks the fluorine atom, affecting its binding affinity and selectivity.
4-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Substitution of fluorine with chlorine alters its chemical reactivity and biological activity.
Uniqueness
4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the fluorine atom and the furan-pyridine moiety. This combination enhances its binding affinity, selectivity, and stability, making it a valuable compound for various scientific research applications .
Biological Activity
4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan and Pyridine Rings : The furan and pyridine moieties are synthesized through standard heterocyclic synthesis techniques.
- Benzamide Formation : The benzamide structure is formed by coupling an amine with a carboxylic acid derivative, often using coupling agents to enhance yield.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to these targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against retroviruses. In vitro studies indicated effective inhibition at low micromolar concentrations, suggesting potential therapeutic applications in viral infections .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.
- Antimicrobial Effects : Initial assessments suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Case Studies
Several studies have highlighted the biological effects of similar compounds with structural analogs:
These case studies illustrate the potential for structural modifications to influence biological activity and highlight the importance of further research into the mechanisms underlying these effects.
Research Findings
Recent findings emphasize the need for comprehensive investigations into the pharmacokinetics and toxicity profiles of this compound:
- Toxicity Assessments : It is crucial to evaluate the safety profile of this compound through in vivo studies to determine any adverse effects associated with its use.
- Pharmacokinetics : Understanding how this compound is metabolized and cleared from biological systems will aid in optimizing its therapeutic application.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify which structural features contribute most significantly to its biological activity, guiding future drug design efforts.
Properties
IUPAC Name |
4-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-7-5-12(6-8-14)17(21)20-11-13-3-1-9-19-16(13)15-4-2-10-22-15/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVYFQUUZCGCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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